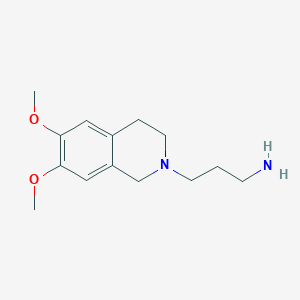
Edds
Vue d'ensemble
Description
L-Aspartic acid, N,N’-1,2-ethanediylbis- is a compound with the molecular formula C10H13N2Na3O8. It is also known as trisodium ethylenediamine disuccinate. This compound is a derivative of L-aspartic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N,N’-1,2-ethanediylbis- is synthesized through the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N’-1,2-ethanediylbis- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or filtration to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, N,N’-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where one or more functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
L-Aspartic acid, N,N’-1,2-ethanediylbis- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-Aspartic acid, N,N’-1,2-ethanediylbis- primarily involves its ability to chelate metal ions. By binding to metal ions such as calcium and iron, it prevents these ions from participating in undesirable reactions. This chelation process is crucial in various applications, including stabilizing formulations and enhancing the efficacy of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities and used in medical and industrial applications.
Uniqueness
L-Aspartic acid, N,N’-1,2-ethanediylbis- is unique due to its specific structure, which allows for effective chelation of metal ions while being biodegradable and less toxic compared to some other chelating agents. This makes it a preferred choice in applications where environmental and safety considerations are paramount .
Propriétés
Numéro CAS |
186459-75-6 |
|---|---|
Formule moléculaire |
C10H16N2O8 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
VKZRWSNIWNFCIQ-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid](/img/structure/B8803621.png)



![4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-](/img/structure/B8803655.png)

![Ethyl 4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B8803675.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)


![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)

